

# Application Note: Biocompatibility Evaluation of J1075 High Carbon Steel

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## Compound of Interest

Compound Name: J1075

Cat. No.: B1672709

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## Introduction

**J1075** is a high carbon steel recognized for its high hardness and wear resistance.<sup>[1][2][3]</sup> While its primary applications are in springs, cutting tools, and other industrial components, its potential use in medical devices or components that may come into contact with the human body necessitates a thorough evaluation of its biocompatibility.<sup>[1][2]</sup> This document provides a comprehensive set of protocols for testing the biocompatibility of **J1075**, adhering to the principles outlined in the ISO 10993 series of standards for the biological evaluation of medical devices.<sup>[4][5][6]</sup> The successful integration of any material in a medical application hinges on its ability to perform with an appropriate host response.<sup>[7]</sup>

## Experimental Overview

A tiered approach is recommended for assessing the biocompatibility of **J1075**, starting with in vitro assays and progressing to more complex in vivo models if required by the intended application. This approach is cost-effective and aligns with the principles of the "3Rs" (Replacement, Reduction, and Refinement) in animal testing.<sup>[5][8]</sup> The primary assessments for a material like **J1075**, which may have blood or tissue contact, include:

- In Vitro Cytotoxicity Assays: To assess the potential for the material to cause cell death or inhibit cell growth.<sup>[5][9][10]</sup>

- Hemocompatibility Assays: To evaluate the effects of the material on blood components.[\[11\]](#)  
[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- In Vivo Biocompatibility Studies: To observe the tissue response to the material upon implantation.[\[16\]](#)[\[17\]](#)
- Immunogenicity Assessment: To determine if the material elicits an adverse immune response.[\[8\]](#)[\[18\]](#)[\[19\]](#)

The following sections provide detailed protocols for these essential tests.

## Data Presentation

Quantitative data from all biocompatibility assays should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide templates for summarizing key experimental results.

Table 1: In Vitro Cytotoxicity Data Summary

| Assay Type     | Cell Line | J1075 Extract Concentration | % Cell Viability (Mean ± SD) | Qualitative Score (0-4) |
|----------------|-----------|-----------------------------|------------------------------|-------------------------|
| MTT Assay      | L929      | 100%                        |                              |                         |
|                |           | 50%                         |                              |                         |
|                |           | 25%                         |                              |                         |
| Agar Diffusion | L929      | N/A                         |                              |                         |
| Direct Contact | L929      | N/A                         |                              |                         |

Note: Qualitative scoring based on ISO 10993-5 guidelines, where 0 represents no reactivity and 4 represents severe reactivity.[\[20\]](#)

Table 2: Hemocompatibility Data Summary

| Assay Type                      | Parameter Measured                                     | J1075 | Positive Control | Negative Control |
|---------------------------------|--|-------|------------------|------------------|
| Hemolysis (ASTM F756)           | % Hemolysis  |       |                  |                  |
| Coagulation                     | Activated Partial Thromboplastin Time (aPTT) (seconds) |       |                  |                  |
| Prothrombin Time (PT) (seconds) |  |       |                  |                  |
| Thrombogenicity                 | Platelet Count (x10 <sup>9</sup> /L)                   |       |                  |                  |
| Fibrinogen Concentration (g/L)  |  |       |                  |                  |
| Complement Activation           | SC5b-9 Concentration (ng/mL)                           |       |                  |                  |

Table 3: In Vivo Biocompatibility (Implantation) Data Summary

| Animal Model | Implant Duration | Macroscopic Observation Score | Histopathological Score (Inflammation, Fibrosis, Necrosis) |
|--------------|------------------|-------------------------------|--|
| Rabbit       | 1 week           |                               |  |
|              | 4 weeks          |                               |  |
|              | 12 weeks         |                               |  |

Note: Scoring systems to be based on ISO 10993-6 guidelines.

## Experimental Protocols

### In Vitro Cytotoxicity Testing (ISO 10993-5)[5][6][7]

Cytotoxicity testing is a fundamental and mandatory first step in biocompatibility assessment.[5][10] It provides a sensitive indication of the potential for a material to release toxic substances.[9]

- **Sample Preparation:** **J1075** samples should be sterilized using a method appropriate for the final medical device (e.g., autoclave, ethylene oxide, gamma irradiation).[14]
- **Extraction:** Prepare extracts of the **J1075** material in a cell culture medium (e.g., MEM) with 5% serum. The standard extraction ratio is 3 cm<sup>2</sup>/mL at 37°C for 72 hours.[21] Both polar (saline) and non-polar (cottonseed oil) extracts can be prepared for comprehensive analysis.[20]

This assay quantitatively measures cell viability by assessing the metabolic activity of cells.

- **Cell Seeding:** Seed L929 mouse fibroblast cells (or another relevant cell line) in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate for 24 hours.
- **Extract Exposure:** Replace the culture medium with various concentrations of the **J1075** extract (e.g., 100%, 50%, 25%) and control media (negative control: fresh medium; positive control: medium with a known cytotoxic agent like 0.1% Zinc Diethyldithiocarbamate).[22]
- **Incubation:** Incubate the plate for 24-48 hours.
- **MTT Addition:** Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
- **Formazan Solubilization:** Remove the MTT solution and add DMSO or isopropanol to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage relative to the negative control.
- **Cell Culture:** Prepare a confluent monolayer of L929 cells in a petri dish.

- Agar Overlay: Cover the cells with a layer of nutrient-supplemented agar.
- Sample Placement: Place a small, sterilized piece of **J1075** material directly onto the solidified agar.
- Incubation: Incubate for 24-48 hours.
- Evaluation: Stain the cells with a vital stain (e.g., Neutral Red) and examine the zone of decolorization and cell lysis around the material under a microscope.
- Cell Culture: Seed L929 cells in a 6-well plate.
- Sample Placement: Once the cells reach sub-confluency, place a sterilized **J1075** sample directly onto the cell layer in each well.
- Incubation: Incubate for 24-48 hours.
- Evaluation: Observe the cells around the material for changes in morphology, cell lysis, and reduction in cell density using a microscope. Assign a reactivity grade from 0 (no reactivity) to 4 (severe reactivity).[\[20\]](#)

## Hemocompatibility Testing (ISO 10993-4)[\[13\]](#)

For any device intended to come into contact with blood, hemocompatibility testing is crucial to ensure it does not cause adverse reactions such as blood clots, red blood cell damage, or immune responses.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

This test determines the degree of red blood cell (RBC) lysis caused by the material.

- Blood Collection: Obtain fresh human or rabbit blood anticoagulated with citrate.
- Direct Contact Method: Incubate a sterilized **J1075** sample directly with a suspension of washed RBCs.[\[14\]](#)
- Indirect (Extract) Method: Incubate an extract of **J1075** with a suspension of washed RBCs.  
[\[14\]](#)
- Controls: Use a positive control (e.g., water for injection) and a negative control (e.g., saline).

- Incubation: Incubate all samples at 37°C with gentle agitation.
- Analysis: Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
- Calculation: Calculate the percentage of hemolysis relative to the positive control. A hemolysis index above 5% is generally considered hemolytic.[20]

These tests assess the material's effect on the blood clotting cascade.

- Plasma Preparation: Prepare platelet-poor plasma from fresh human blood.
- Incubation: Incubate the plasma with either a **J1075** sample or its extract.
- aPTT and PT Measurement: Measure the activated partial thromboplastin time (aPTT) for the intrinsic pathway and the prothrombin time (PT) for the extrinsic pathway using a coagulometer.[11]

This test evaluates the material's potential to induce clot formation.

- Blood Incubation: Incubate fresh whole blood with the **J1075** material under controlled flow conditions (if applicable).
- Analysis: After incubation, measure platelet count and fibrinogen concentration.
- Microscopic Examination: Examine the surface of the **J1075** material for adhered platelets, leukocytes, and fibrin formation using scanning electron microscopy (SEM).

This assay determines if the material activates the complement system, a part of the innate immune response.

- Serum Incubation: Incubate human serum with the **J1075** material.
- Analysis: Measure the concentration of complement activation markers, such as SC5b-9, using an ELISA kit.[15]

## In Vivo Biocompatibility Testing (ISO 10993-6)

In vivo tests are performed to assess the local tissue response to a material after implantation. [16]

- **Animal Model:** The choice of animal model depends on the intended application of the device. Rabbits are commonly used for implantation studies.
- **Implantation:** Surgically implant sterilized **J1075** samples into the paravertebral muscles of the rabbits. A negative control material (e.g., high-density polyethylene) should be implanted in a contralateral site.[20]
- **Observation Periods:** Evaluate the tissue response at various time points (e.g., 1, 4, and 12 weeks).
- **Macroscopic Evaluation:** At each time point, euthanize a subset of animals and macroscopically examine the implant sites for signs of inflammation, encapsulation, and hemorrhage.
- **Histopathological Evaluation:** Excise the implant and surrounding tissue, fix in formalin, and prepare histological sections. Stain the sections (e.g., with Hematoxylin and Eosin) and evaluate them microscopically for inflammation, fibrosis, necrosis, and other tissue responses.

## Immunogenicity Assessment (ISO 10993-20)[6]

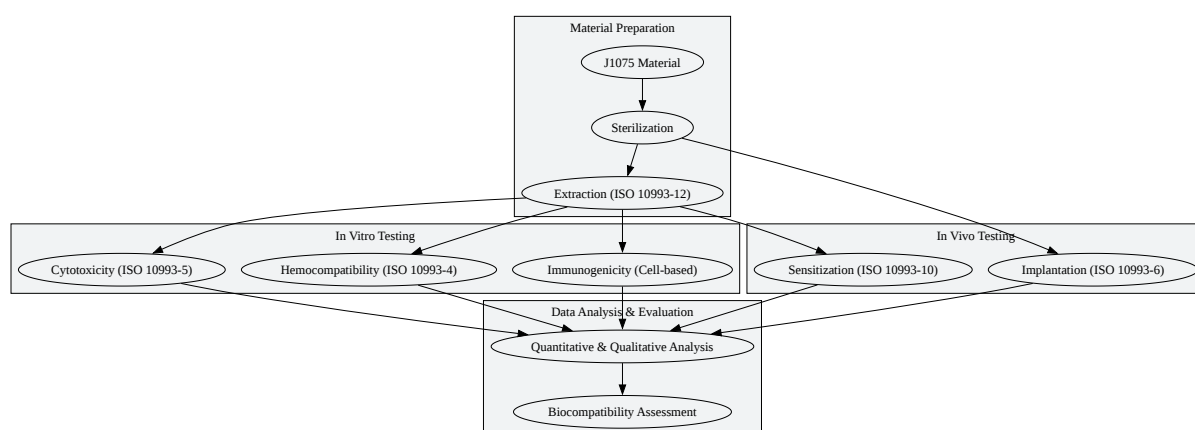
This assessment evaluates the potential of a material to provoke an undesirable immune response.[8][18]

- **Cell-Based Assays:**
  - **Leukocyte Activation:** Co-culture **J1075** extracts with human peripheral blood mononuclear cells (PBMCs).
  - **Cytokine Analysis:** Measure the release of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-1 $\beta$ , IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex bead assays.
- **In Vivo Sensitization Assay** (e.g., Guinea Pig Maximization Test - GPMT) (ISO 10993-10):[6] [16]

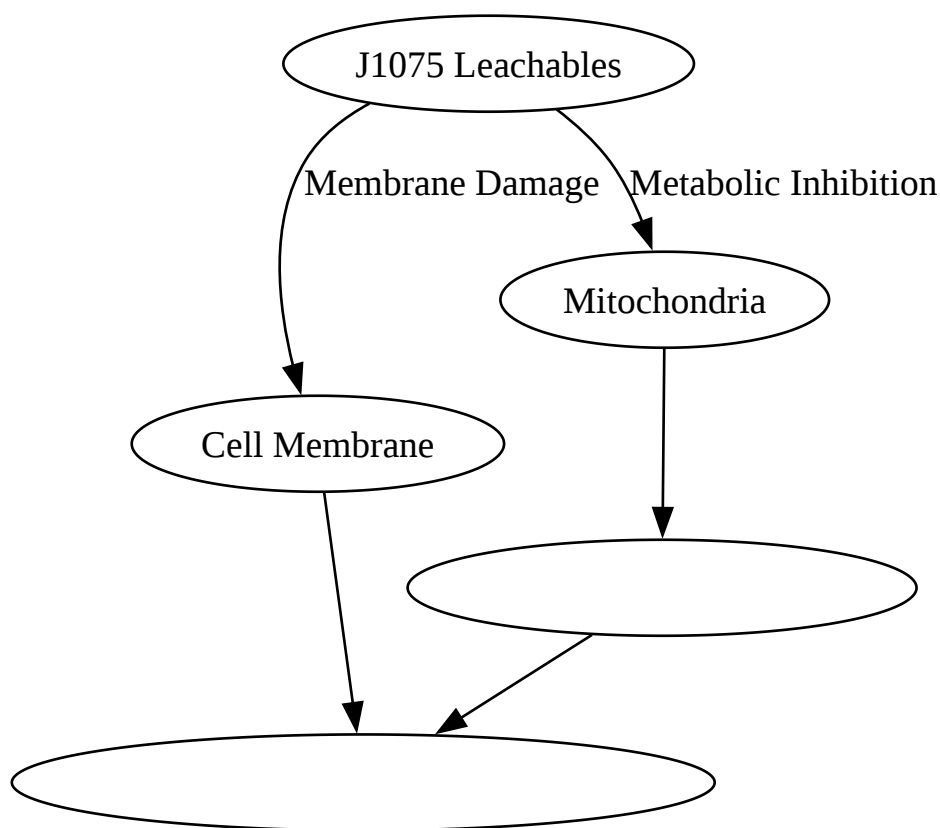
- Induction Phase: Sensitize guinea pigs to **J1075** extracts through intradermal injections and topical application.
- Challenge Phase: After a rest period, challenge the animals with a non-irritating concentration of the extract applied topically.
- Evaluation: Observe the challenge sites for signs of allergic contact dermatitis (erythema and edema) at 24 and 48 hours post-challenge.

## Mandatory Visualizations

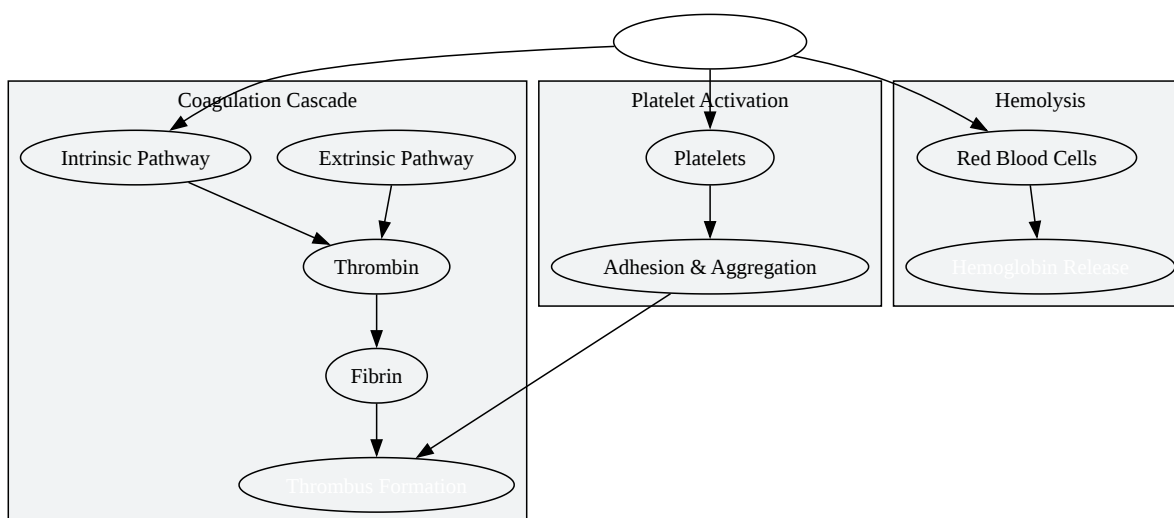




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